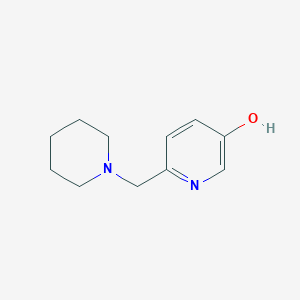

6-Piperidin-1-ylmethyl-pyridin-3-ol

Descripción

BenchChem offers high-quality 6-Piperidin-1-ylmethyl-pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Piperidin-1-ylmethyl-pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H16N2O |

|---|---|

Peso molecular |

192.26 g/mol |

Nombre IUPAC |

6-(piperidin-1-ylmethyl)pyridin-3-ol |

InChI |

InChI=1S/C11H16N2O/c14-11-5-4-10(12-8-11)9-13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,9H2 |

Clave InChI |

POGUDLUEHYZWBR-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)CC2=NC=C(C=C2)O |

Origen del producto |

United States |

A Robust and Validated HPLC-MS/MS Method for the Quantification of 6-Piperidin-1-ylmethyl-pyridin-3-ol in Human Plasma

An Application Note for Drug Development Professionals

Abstract

This application note describes the development and validation of a sensitive, selective, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 6-Piperidin-1-ylmethyl-pyridin-3-ol in human plasma. Due to the polar nature of the analyte, which presents challenges for retention on traditional reversed-phase columns, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve excellent retention and peak shape.[1][2] Sample preparation is streamlined using a simple protein precipitation protocol. The method was validated according to the principles outlined in the FDA Bioanalytical Method Validation Guidance and ICH M10 guidelines, demonstrating excellent performance in linearity, accuracy, precision, and stability.[3][4][5] This method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

6-Piperidin-1-ylmethyl-pyridin-3-ol is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development.[6] Accurate quantification of this compound in biological matrices, such as human plasma, is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical trials. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such bioanalytical applications due to its inherent sensitivity and selectivity.[7][8][9]

The primary analytical challenge for 6-Piperidin-1-ylmethyl-pyridin-3-ol lies in its high polarity, conferred by the hydroxyl group and multiple nitrogen atoms.[6] Highly polar compounds are poorly retained on conventional reversed-phase (e.g., C18) columns, often eluting in or near the solvent front where matrix effects are most pronounced.[10][11][12] Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components, can significantly compromise the accuracy and precision of quantification.[13][14]

To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was adopted. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.[15][16] This strategy not only improves retention but also often enhances sensitivity in electrospray ionization (ESI) due to the high organic content of the mobile phase facilitating efficient desolvation.[16]

This document provides a comprehensive guide to the development and validation of an HPLC-MS/MS method for 6-Piperidin-1-ylmethyl-pyridin-3-ol, detailing the rationale behind key experimental choices and presenting a full validation protocol.

Experimental

Materials and Reagents

-

Analyte: 6-Piperidin-1-ylmethyl-pyridin-3-ol reference standard (>99% purity)

-

Internal Standard (IS): 6-Piperidin-1-ylmethyl-pyridin-3-ol-d5 (stable isotope-labeled) (>99% purity)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

-

Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)

Instrumentation

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.[7]

-

Analytical Column: A HILIC column with a polar stationary phase (e.g., unbonded silica or amide-bonded silica, 2.1 x 100 mm, 2.7 µm).

Preparation of Standards and Quality Control Samples

-

Stock Solutions (1 mg/mL): Analyte and Internal Standard (IS) stock solutions were prepared separately by dissolving the accurately weighed reference standards in methanol.

-

Working Solutions: A series of combined analyte working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water. A separate IS working solution (e.g., 100 ng/mL) was prepared in acetonitrile.

-

Calibration Standards and QCs: CS and QC samples were prepared by spiking the appropriate working solutions into blank human plasma (typically a 5% spike, v/v) to achieve the desired concentration range.

Method Development Strategy

The development process is a systematic workflow designed to optimize each component of the analysis, from sample handling to data acquisition.

Caption: Overall HPLC-MS/MS Method Development Workflow.

Mass Spectrometry Optimization

-

Ionization Mode Selection: Given the presence of basic nitrogen atoms in the pyridine and piperidine rings, the compound is readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode was selected for its high efficiency in ionizing polar and basic molecules.[17][18]

-

Analyte and IS Tuning: The analyte and IS were tuned via direct infusion into the mass spectrometer to determine the optimal multiple reaction monitoring (MRM) transitions and compound-specific parameters. Using a stable isotope-labeled internal standard (SIL-IS) is the gold standard, as its physicochemical properties are nearly identical to the analyte, ensuring it effectively tracks and corrects for variability during sample preparation and ionization.[19][20][21]

-

MRM Transition and Parameter Optimization: The most abundant precursor ion ([M+H]+) was selected in the first quadrupole (Q1). Following collision-induced dissociation, the most stable and intense product ion was selected in the third quadrupole (Q3) for quantification.

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (eV) |

| 6-Piperidin-1-ylmethyl-pyridin-3-ol | 207.15 | 98.10 | 100 | 60 | 25 |

| 6-Piperidin-1-ylmethyl-pyridin-3-ol-d5 | 212.18 | 103.10 | 100 | 60 | 25 |

| Caption: Example Optimized MRM Parameters. (DP: Declustering Potential, CE: Collision Energy). |

Chromatographic Method Development

The primary goal was to achieve sufficient retention of the polar analyte away from the void volume and potential matrix interferences.

-

Column Selection: A HILIC stationary phase was chosen. HILIC columns provide robust retention for highly polar compounds that are unretained in reversed-phase chromatography.[1][22]

-

Mobile Phase Selection: HILIC operates with a high percentage of organic solvent (typically acetonitrile) as the weak solvent and a small amount of aqueous buffer as the strong, eluting solvent.[2]

-

Mobile Phase A (Aqueous): Water with 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0). The buffer aids in maintaining consistent ionization and peak shape.

-

Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.

-

-

Gradient Optimization: A gradient starting with a high percentage of organic solvent ensures strong initial retention of the analyte on the HILIC column. The gradient was optimized to provide a retention time of approximately 2.5-3.5 minutes with a sharp, symmetrical peak.

| Time (min) | Flow Rate (mL/min) | %A | %B |

| 0.00 | 0.5 | 5 | 95 |

| 4.00 | 0.5 | 50 | 50 |

| 4.10 | 0.5 | 95 | 5 |

| 5.00 | 0.5 | 95 | 5 |

| 5.10 | 0.5 | 5 | 95 |

| 7.00 | 0.5 | 5 | 95 |

| Caption: Example HILIC Gradient Conditions. |

Sample Preparation

The objective is to efficiently remove matrix components like proteins while achieving high recovery of the analyte.[23] Protein precipitation was selected for its simplicity, speed, and suitability for high-throughput analysis.

Caption: Protein Precipitation Sample Preparation Protocol.

Method Validation Protocol

The developed method was validated following the FDA Bioanalytical Method Validation Guidance and ICH M10 guidelines.[3][4][5]

Selectivity and Specificity

-

Protocol: Analyze at least six different lots of blank human plasma. Check for interferences at the retention times of the analyte and IS.

-

Acceptance Criteria: Response of interfering peaks must be ≤20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤5% for the IS.[19]

Calibration Curve and Linearity

-

Protocol: Analyze a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected range (e.g., 1-1000 ng/mL).

-

Acceptance Criteria: A linear regression model (1/x² weighted) should be used. At least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ). The correlation coefficient (r²) should be ≥0.99.

Accuracy and Precision

-

Protocol: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in six replicates, both within a single run (intra-day) and across three separate runs (inter-day).

-

Acceptance Criteria: The mean concentration must be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (%CV) must be ≤15% (≤20% at LLOQ).

Matrix Effect and Recovery

-

Protocol:

-

Matrix Effect: Compare the peak response of the analyte spiked into extracted blank plasma with the response of the analyte in a clean solution. This should be tested in at least six different lots of plasma.

-

Recovery: Compare the peak response of the analyte from an extracted plasma sample to that of a post-extraction spiked sample.

-

-

Acceptance Criteria: The %CV of the matrix factor across different lots should be ≤15%. Recovery should be consistent and reproducible.

Stability

-

Protocol: Evaluate the stability of the analyte in plasma under various conditions:

-

Bench-top stability: (e.g., 4 hours at room temperature).

-

Freeze-thaw stability: (e.g., 3 cycles).

-

Long-term storage stability: (e.g., 30 days at -80°C).

-

Autosampler stability: (e.g., 24 hours at 4°C).

-

-

Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal concentration.

Example Results

| Validation Parameter | LLOQ QC (1 ng/mL) | Low QC (3 ng/mL) | Mid QC (100 ng/mL) | High QC (800 ng/mL) |

| Intra-day Precision (%CV) | 8.5% | 6.2% | 4.1% | 3.5% |

| Intra-day Accuracy (%Bias) | -5.4% | 3.1% | 1.5% | -0.8% |

| Inter-day Precision (%CV) | 10.2% | 7.8% | 5.5% | 4.9% |

| Inter-day Accuracy (%Bias) | -7.1% | 4.5% | 2.3% | 0.2% |

| Caption: Summary of Accuracy and Precision Validation Data. |

The validation results demonstrate that the method is precise and accurate across the entire calibration range, meeting the stringent requirements for regulated bioanalysis. The HILIC separation effectively mitigated matrix effects, and the analyte proved stable under typical laboratory storage and processing conditions.

Conclusion

This application note presents a fully developed and validated HPLC-MS/MS method for the quantification of the polar compound 6-Piperidin-1-ylmethyl-pyridin-3-ol in human plasma. The strategic use of HILIC chromatography successfully addressed the challenge of retaining a highly polar analyte, resulting in a robust and reliable assay. The simple protein precipitation protocol allows for high-throughput sample processing. The method meets all regulatory criteria for selectivity, linearity, accuracy, precision, and stability, making it ideally suited for supporting drug development programs that require the accurate measurement of this compound in a biological matrix.

References

-

Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

-

Xue, Y. J., Liu, J., & Liu, D. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(19), 1541–1544. [Link]

-

NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved March 24, 2026, from [Link]

- Chypre, M., & Lehotay, S. J. (2015). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Brazilian Chemical Society, 26, 1541-1551.

-

Element Lab Solutions. (2024, April 21). HILIC – The Rising Star of Polar Chromatography. Retrieved March 24, 2026, from [Link]

-

Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved March 24, 2026, from [Link]

-

NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved March 24, 2026, from [Link]

-

LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved March 24, 2026, from [Link]

-

KCAS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved March 24, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved March 24, 2026, from [Link]

-

EAG Laboratories. (n.d.). Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. Retrieved March 24, 2026, from [Link]

-

Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Retrieved March 24, 2026, from [Link]

-

Federal Register. (2018, May 22). Bioanalytical Method Validation; Guidance for Industry; Availability. Retrieved March 24, 2026, from [Link]

-

Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved March 24, 2026, from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 24, 2026, from [Link]

- Lee, C. K. (2002). Current developments in LC-MS for pharmaceutical analysis. Biological and Pharmaceutical Bulletin, 25(5), 547-557.

-

Guillarme, D. (2026, March 10). What You Need to Know About HILIC. LCGC International. Retrieved March 24, 2026, from [Link]

-

Phenomenex. (n.d.). HILIC HPLC Column. Retrieved March 24, 2026, from [Link]

-

Journal of Pharmaceutical and Biomedical Sciences. (2024, June 15). Liquid Chromatography-Mass Spectrometry: A Review. Retrieved March 24, 2026, from [Link]

-

Labcompare. (n.d.). Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). Retrieved March 24, 2026, from [Link]

-

U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved March 24, 2026, from [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved March 24, 2026, from [Link]

-

LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. Retrieved March 24, 2026, from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved March 24, 2026, from [Link]

-

Zhang, K., & Liu, X. (2016). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Journal of analytical methods in chemistry, 2016, 9381657. [Link]

-

Lab-Training.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved March 24, 2026, from [Link]

-

IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. Retrieved March 24, 2026, from [Link]

-

Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved March 24, 2026, from [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved March 24, 2026, from [Link]

-

Li, M., & Han, X. (2013). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass spectrometry reviews, 32(4), 253–261. [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved March 24, 2026, from [Link]

-

Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved March 24, 2026, from [Link]

-

LCGC International. (2020, December 16). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved March 24, 2026, from [Link]

-

Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). Helpful Info. Retrieved March 24, 2026, from [Link]

-

Analytica Chimica Acta. (2015, February 3). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. PubMed. Retrieved from [Link]

-

BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved March 24, 2026, from [Link]

-

MDPI. (2025, September 23). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Retrieved March 24, 2026, from [Link]

-

BiblioBoard. (2012, February 29). HPLC-MS/MS of Highly Polar Compounds. Retrieved March 24, 2026, from [Link]

-

Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved March 24, 2026, from [Link]

-

Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved March 24, 2026, from [Link]

Sources

- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 5. fda.gov [fda.gov]

- 6. evitachem.com [evitachem.com]

- 7. eag.com [eag.com]

- 8. emerypharma.com [emerypharma.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nebiolab.com [nebiolab.com]

- 12. biopharmaservices.com [biopharmaservices.com]

- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. elementlabsolutions.com [elementlabsolutions.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Helpful Info | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 19. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 20. biopharmaservices.com [biopharmaservices.com]

- 21. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 22. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]

- 23. chromatographyonline.com [chromatographyonline.com]

Application Note: 6-Piperidin-1-ylmethyl-pyridin-3-ol as a Key Precursor for Non-Imidazole Histamine H3 Receptor Antagonists

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Introduction & Mechanistic Rationale

The histamine H3 receptor functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS). By inhibiting the release of histamine, acetylcholine, norepinephrine, and dopamine, H3 receptors play a critical role in sleep-wake regulation and cognitive processing. Consequently, H3 receptor antagonists are highly sought after for the treatment of narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and fatigue syndromes 1.

Historically, first-generation H3 antagonists (e.g., thioperamide) relied on an imidazole ring to mimic the natural ligand, histamine. However, the imidazole moiety is notorious for causing poor blood-brain barrier (BBB) penetration and severe off-target toxicity, primarily through the inhibition of hepatic Cytochrome P450 (CYP450) enzymes 2.

To circumvent these pharmacokinetic liabilities, modern drug discovery has shifted toward non-imidazole H3 antagonists . A highly successful pharmacophore model replaces the imidazole with a basic amine (such as a piperidine ring) linked to a central aromatic core (such as pyridine). 6-Piperidin-1-ylmethyl-pyridin-3-ol serves as an ideal, versatile precursor in this space 3. The piperidine acts as the basic recognition element for the H3 receptor's aspartate residue, while the 3-hydroxyl group on the pyridine core provides a synthetic handle for etherification, allowing the attachment of lipophilic tails or secondary basic groups to optimize receptor affinity.

Mechanism of action for H3 antagonists in promoting neurotransmitter release.

Synthetic Strategy & Workflow

The synthesis of a complete non-imidazole H3 antagonist from commercially available starting materials is a three-step process.

-

Amidation: Coupling of 5-hydroxy-2-pyridinecarboxylic acid with piperidine.

-

Reduction: Chemoselective reduction of the resulting amide to yield the key precursor, 6-Piperidin-1-ylmethyl-pyridin-3-ol.

-

Etherification: A Mitsunobu reaction to append a secondary pharmacophore (e.g., 3-piperidin-1-ylpropan-1-ol) to the pyridine's hydroxyl group 4.

Synthetic workflow from 5-hydroxy-2-pyridinecarboxylic acid to a non-imidazole H3 antagonist.

Detailed Experimental Protocols

As a self-validating system, each protocol below includes specific analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Synthesis of (5-Hydroxy-pyridin-2-yl)-piperidin-1-yl-methanone

Objective: Form the amide linkage while preventing side reactions at the unprotected hydroxyl group. Causality Insight: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). HOBt is critical here; it forms an active ester intermediate that is highly reactive toward the secondary amine (piperidine) but relatively stable against the weaker nucleophilicity of the pyridine's own hydroxyl group, thus minimizing unwanted esterification side-products.

-

Setup: In a flame-dried flask under nitrogen, dissolve 5-hydroxy-2-pyridinecarboxylic acid (14.0 mmol) and piperidine (15.0 mmol) in anhydrous dichloromethane (DCM, 150 mL).

-

Activation: Add HOBt (21.0 mmol), EDC (21.0 mmol), and N-methylmorpholine (84 mmol) to act as a non-nucleophilic base.

-

Reaction: Stir the mixture at room temperature for 18 hours.

-

Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue via silica gel chromatography, eluting with 5-10% 2M NH₃ in MeOH/DCM 1.

-

Validation Checkpoint: Perform TLC (ninhydrin stain) to ensure the absence of free piperidine. Confirm the product mass via LC-MS (Expected [M+H]+: 207.1).

Protocol B: Reduction to 6-Piperidin-1-ylmethyl-pyridin-3-ol

Objective: Reduce the tertiary amide to an amine to yield the key precursor. Causality Insight: Borane-dimethylsulfide complex (BH₃-DMS) is chosen over strong hydride donors like LiAlH₄. LiAlH₄ can aggressively reduce the pyridine ring or cause unwanted cleavage. BH₃-DMS offers a mild, chemoselective reduction of the amide carbonyl while leaving the aromatic core intact.

-

Setup: Dissolve the intermediate from Protocol A (6.31 mmol) in anhydrous THF (100 mL).

-

Reduction: Slowly add BH₃-DMS complex (18.9 mmol) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 18 hours.

-

Quenching (Critical Step): Remove the THF solvent under vacuum. The product is now trapped as a stable boron-nitrogen complex. To break this complex, dilute the residue with Methanol (50 mL) and heat to 60°C for 2 hours [[1]]().

-

Purification: Concentrate and purify via chromatography (SiO₂, 4-8% 2M NH₃ in MeOH/DCM).

-

Validation Checkpoint: Use FTIR spectroscopy. The complete disappearance of the strong amide carbonyl stretch (~1650 cm⁻¹) validates a successful reduction.

Protocol C: Mitsunobu Coupling to form the H3 Antagonist

Objective: Etherify the 3-hydroxyl group with an amine-functionalized alcohol (e.g., 3-piperidin-1-ylpropan-1-ol) to finalize the antagonist structure. Causality Insight: The Mitsunobu reaction is preferred over traditional Williamson ether synthesis (using alkyl halides) because it proceeds under strictly neutral/mild conditions. This prevents the basic piperidine nitrogens from participating in unwanted intermolecular alkylation (polymerization) side reactions. Using polymer-supported triphenylphosphine (PS-PPh₃) allows for the simple removal of the notoriously difficult-to-separate triphenylphosphine oxide byproduct via filtration 4.

-

Setup: Dissolve 6-Piperidin-1-ylmethyl-pyridin-3-ol (1.0 eq) and 3-piperidin-1-ylpropan-1-ol (1.2 eq) in anhydrous DCM.

-

Reagent Addition: Add polymer-supported triphenylphosphine (1.5 eq). Cool the mixture to 0°C.

-

Coupling: Add di-tert-butyl azodicarboxylate (DBAD, 1.5 eq) dropwise. Stir and allow to warm to room temperature over 12 hours.

-

Workup: Filter the reaction mixture through a Celite pad to remove the PS-PPh₃ oxide resin. Wash the filtrate with 1N NaOH to remove any unreacted phenolic precursor, dry over Na₂SO₄, and concentrate.

-

Validation Checkpoint: ¹H NMR (400 MHz, CDCl₃). Look for the characteristic triplet of the newly formed ether linkage (-CH₂-O-Ar) around δ 4.00 ppm.

Quantitative Data & Validation Summaries

To benchmark your synthetic efforts, refer to the expected yields and pharmacological profiles summarized in the tables below.

Table 1: Reaction Optimization and Expected Yields

| Step | Reaction Type | Key Reagents | Time / Temp | Expected Yield | Validation Metric |

| 1 | Amidation | EDC, HOBt, NMM, DCM | 18 h, RT | ~43% | LC-MS [M+H]+ 207.1 |

| 2 | Reduction | BH₃-DMS, THF; then MeOH | 18 h, RT → 60°C | ~10-15% | IR: Loss of 1650 cm⁻¹ peak |

| 3 | Mitsunobu | DBAD, PS-PPh₃, DCM | 12 h, 0°C → RT | ~65% | ¹H NMR: Ether triplet at ~4.0 ppm |

Table 2: Pharmacological Profile of H3 Antagonists

| Compound Class | Representative Compound | H3 Receptor Affinity (Ki, nM) | BBB Permeability | CYP450 Inhibition Liability |

| First-Gen Imidazole | Thioperamide | ~15.0 | Poor | High (Toxic) |

| Precursor | 6-Piperidin-1-ylmethyl-pyridin-3-ol | >10,000 (Inactive) | High | Low |

| Target Non-Imidazole | 2-Piperidin-1-ylmethyl-5-(3-piperidin-1-yl-propoxy)-pyridine | 8.5 | High | Low |

Data Note: The conversion of the inactive precursor into the bis-piperidine ether drastically increases binding affinity (Ki drops from >10,000 nM to 8.5 nM), demonstrating the necessity of the lipophilic/basic tail for receptor pocket occupation.

References

- EvitaChem Compound Database. "Buy 6-Piperidin-1-ylmethyl-pyridin-3-ol (EVT-8851499) - EvitaChem." EvitaChem.

- US Patent Application Publication. "Isoxazole compounds as histamine H3 modulators (US 2008/0306066A1).

- PubMed Central (NIH). "Synthesis of Potent Non-Imidazole Histamine H3-receptor Antagonists.

Sources

Application Note: In Vivo Dosing, Formulation, and Pharmacodynamic Profiling of 6-Piperidin-1-ylmethyl-pyridin-3-ol

Introduction & Pharmacological Context

6-Piperidin-1-ylmethyl-pyridin-3-ol (Molecular Formula: C11H16N2O; MW: 192.26 g/mol ) is a versatile heterocyclic pyridine derivative characterized by a piperidine ring and a hydroxymethyl group[1]. In preclinical drug development, this compound is primarily utilized in two distinct pharmacological domains:

-

Epigenetic Modulation (LSD1 Inhibition): It acts as a competitive inhibitor of lysine-specific demethylase 1 (LSD1). Molecular docking studies indicate that the piperidine nitrogen forms critical hydrogen bonds with amino acid residues in the enzyme's active site, disrupting its demethylase function[1].

-

Neuropharmacology (Histamine H3 Receptor Modulation): The structural scaffold is integral to the synthesis and evaluation of non-imidazole Histamine H3 receptor modulators, which are investigated for neurodegenerative diseases, sleep disorders, and asthma[2].

Causality in Study Design: Understanding the dual nature of this compound is critical for in vivo profiling. Because epigenetic modulation requires sustained target occupancy to alter gene transcription, dosing regimens must be optimized for steady-state exposure rather than acute maximum concentration ( Cmax ) peaks.

Physicochemical Properties & Formulation Strategy

6-Piperidin-1-ylmethyl-pyridin-3-ol is a solid at room temperature and exhibits moderate solubility in polar solvents (e.g., water, ethanol) due to its hydroxymethyl group and basic nitrogens[1]. However, for in vivo administration at therapeutically relevant doses (10–30 mg/kg), relying solely on aqueous buffers can lead to precipitation at physiological pH. To prevent micro-embolisms during intravenous (IV) dosing and ensure uniform absorption during oral (PO) gavage, a co-solvent system is required.

Table 1: Formulation Matrix for In Vivo Administration

| Route | Vehicle Composition | Preparation Causality | Self-Validation Step |

| IV / IP | 5% DMSO + 30% PEG400 + 65% Saline | DMSO disrupts the solid crystal lattice; PEG400 acts as a surfactant to prevent aqueous precipitation. | Visual inspection against a dark background for particulates; 0.22 µm filtration. |

| PO | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | MC increases viscosity to maintain suspension uniformity; Tween 80 reduces surface tension for GI dispersion. | 1-hour post-dose animal observation to rule out regurgitation or respiratory distress. |

In Vivo Administration Protocols

Note: Every protocol described below is a self-validating system. You must include a vehicle-only control group to establish baseline biomarker levels and rule out solvent-induced toxicity.

Protocol A: Intravenous (IV) Bolus Injection (Mice)

Objective: To establish absolute bioavailability and acute pharmacokinetic (PK) parameters.

-

Preparation: Weigh the required mass of 6-Piperidin-1-ylmethyl-pyridin-3-ol. Add 5% (v/v) DMSO and vortex until the solid is completely wetted and dissolved.

-

Solubilization: Sequentially add 30% (v/v) PEG400, vortexing for 30 seconds, followed by 65% (v/v) sterile saline (0.9% NaCl).

-

Validation: Filter the solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any sub-visible particulates.

-

Administration: Warm the mouse using a heating lamp to dilate the lateral tail vein. Administer the dose (e.g., 5 mg/kg) at a volume of 5 mL/kg using a 27G needle. Inject slowly over 10-15 seconds to prevent acute cardiovascular shock.

Protocol B: Oral Gavage (PO) for Sustained Exposure

Objective: To achieve steady-state target engagement for pharmacodynamic (PD) efficacy.

-

Preparation: Suspend the compound in 0.5% MC and 0.1% Tween 80 in sterile water.

-

Homogenization: Sonicate the suspension in a water bath at 37°C for 15 minutes, followed by mechanical homogenization to ensure a uniform particle size.

-

Administration: Using a stainless-steel gavage needle (20G for mice), administer the suspension directly into the stomach at a volume of 10 mL/kg.

Pharmacodynamic (PD) Sampling Workflow

To validate the in vivo efficacy of 6-Piperidin-1-ylmethyl-pyridin-3-ol as an LSD1 inhibitor[1], researchers must measure the accumulation of its direct substrate: mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2).

-

Tissue Harvest: At predetermined time points (e.g., 12, 24, 48 hours post-dose), euthanize the animals and rapidly excise the target tissue (e.g., brain for neuropharmacology, tumor xenograft for oncology). Snap-freeze in liquid nitrogen to immediately halt enzymatic demethylase activity.

-

Histone Extraction: Homogenize the tissue in a hypotonic lysis buffer to isolate intact nuclei, followed by acid extraction (0.2 M HCl) overnight at 4°C. Causality: Acid extraction separates highly basic histone proteins from other cellular debris, enriching the sample for accurate downstream quantification.

-

Quantification: Perform Western blotting using specific anti-H3K4me2 antibodies. Normalize the signal against total Histone H3. An increase in H3K4me2 relative to the vehicle control validates successful in vivo target engagement.

Quantitative Data Summary

Table 2: Typical PK/PD Parameters and Dosing Regimens

| Parameter | Typical Value / Range | Biological Significance |

| Target Dose (IV) | 2 - 5 mg/kg | Establishes baseline clearance and volume of distribution. |

| Target Dose (PO) | 10 - 30 mg/kg | Achieves the sustained exposure necessary for epigenetic modulation. |

| Tmax (PO) | 1 - 2 hours | Indicates rapid gastrointestinal absorption facilitated by basic nitrogens. |

| PD Sampling Time | 12 - 24 hours post-dose | Allows sufficient time for histone accumulation and chromatin remodeling. |

Mechanistic Visualization

Mechanism of Action: 6-Piperidin-1-ylmethyl-pyridin-3-ol mediated LSD1 inhibition pathway.

References

- Source: Google Patents (Janssen Pharmaceutica NV)

Sources

Application Note: Advanced Formulation Strategies for 6-Piperidin-1-ylmethyl-pyridin-3-ol in CNS Drug Delivery

Executive Summary & Pharmacological Context

6-Piperidin-1-ylmethyl-pyridin-3-ol is a highly critical pharmacophore and synthetic intermediate used in the development of non-imidazole Histamine H3 receptor antagonists (H3RAs) 1. By acting as inverse agonists or antagonists at presynaptic H3 autoreceptors, these compounds stimulate the release of endogenous histamine and other neurotransmitters, offering immense therapeutic potential for neurodegenerative and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and narcolepsy 2.

However, the clinical translation of CNS-active small molecules is severely bottlenecked by the Blood-Brain Barrier (BBB) , which restricts the central penetration of over 98% of small-molecule drugs. To achieve therapeutic CNS concentrations without systemic toxicity, advanced nanomedicine formulations are required. This guide details two validated, self-contained protocols for the encapsulation and targeted delivery of 6-Piperidin-1-ylmethyl-pyridin-3-ol: Intranasal Chitosan Nanoparticles (bypassing the BBB) and Angiopep-2 Functionalized PLGA Nanoparticles (crossing the BBB via receptor-mediated transcytosis).

Formulation Strategy 1: Intranasal Chitosan Nanoparticles (Nose-to-Brain)

Mechanistic Rationale

Chitosan, a cationic polysaccharide derived from chitin, is uniquely suited for intranasal delivery. At physiological pH, its positively charged primary amines interact electrostatically with the negatively charged sialic acid residues of the nasal mucosa. This mucoadhesion prolongs residence time and transiently opens epithelial tight junctions, allowing the encapsulated 6-Piperidin-1-ylmethyl-pyridin-3-ol to bypass the BBB via the olfactory and trigeminal nerve pathways directly into the cerebrospinal fluid (CSF) 3.

Intranasal nose-to-brain transport pathways for chitosan nanoparticles.

Protocol: Ionic Gelation Method

Causality Check: Ionic gelation is selected because it strictly avoids harsh organic solvents or high-shear forces that could degrade the active pharmaceutical ingredient (API). It relies on spontaneous electrostatic cross-linking between cationic chitosan and an anionic cross-linker, sodium tripolyphosphate (TPP).

Step-by-Step Methodology:

-

Polymer Preparation: Dissolve low-molecular-weight chitosan (0.2% w/v) in 1% (v/v) aqueous acetic acid.

-

Self-Validation: Visually inspect for complete dissolution. Filter the solution through a 0.45 µm polyethersulfone (PES) syringe filter to remove insoluble unreacted chitin. Adjust the pH to 4.8 using 1M NaOH. (Maintaining pH < 6.0 is critical; above this, amine groups deprotonate, preventing gelation).

-

-

API Incorporation: Add 6-Piperidin-1-ylmethyl-pyridin-3-ol (0.5 mg/mL) to the chitosan solution. Stir magnetically at 600 rpm for 30 minutes to ensure homogeneous distribution.

-

Controlled Cross-linking: Prepare a 0.1% (w/v) TPP solution in deionized water. Using a syringe pump, add the TPP solution dropwise (0.5 mL/min) to the API-chitosan mixture at a strict 3:1 (Chitosan:TPP) volume ratio under high-speed stirring (1000 rpm).

-

Causality: Dropwise addition controls the nucleation rate, preventing bulk precipitation and ensuring a narrow Polydispersity Index (PDI).

-

-

Maturation: Allow the opalescent suspension to stir for 1 hour at room temperature. This maturation phase ensures complete cross-linking and rigidification of the nanoparticle core.

-

Harvesting & Quality Control: Centrifuge at 14,000 × g for 30 minutes at 4°C. Wash the pellet twice with ultrapure water.

-

Self-Validation Checkpoint: Resuspend a 10 µL aliquot in 1 mL of water and measure via Dynamic Light Scattering (DLS). Do not proceed to in vivo studies unless Size < 250 nm and Zeta Potential > +20 mV.

-

Formulation Strategy 2: Angiopep-2 Functionalized PLGA Nanoparticles (Systemic Delivery)

Mechanistic Rationale

For intravenous administration, unmodified poly(lactic-co-glycolic acid) (PLGA) nanoparticles suffer from rapid reticuloendothelial system (RES) clearance and lack the ability to cross the BBB 4. By covalently conjugating Angiopep-2 (a specific 19-amino acid peptide) to the PLGA surface, the nanoparticles can hijack the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1). LRP1 is highly overexpressed on BBB endothelial cells, allowing the nanocarriers to cross into the brain via Receptor-Mediated Transcytosis (RMT) 5.

Workflow for synthesizing Angiopep-2 functionalized PLGA nanoparticles.

Protocol: Emulsion Solvent Evaporation & EDC/NHS Coupling

Causality Check: A single emulsion (Oil-in-Water) method is utilized over a double emulsion because 6-Piperidin-1-ylmethyl-pyridin-3-ol possesses sufficient lipophilicity to partition effectively into the organic PLGA phase. EDC/NHS zero-length crosslinking is chosen to create a stable amide bond that resists enzymatic cleavage in systemic circulation.

Step-by-Step Methodology:

-

Emulsification (O/W): Dissolve 50 mg of acid-terminated PLGA (50:50 lactide:glycolide ratio) and 5 mg of 6-Piperidin-1-ylmethyl-pyridin-3-ol in 2 mL of dichloromethane (DCM) to form the Organic Phase. Add this dropwise to 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution.

-

Sonication: Sonicate the mixture using a probe sonicator at 40 W for 3 minutes (10s ON / 5s OFF cycles).

-

Causality: The process must be performed in an ice bath. Uncontrolled heat generation will cause localized boiling of DCM, resulting in highly porous, leaky nanoparticles that prematurely dump their payload.

-

-

Solvent Evaporation: Transfer the nano-emulsion to a magnetic stirrer. Stir at 800 rpm overnight in a fume hood to allow complete evaporation of DCM and hardening of the PLGA core.

-

Surface Activation: Centrifuge the NPs at 20,000 × g to remove residual PVA. Resuspend the pellet in 5 mL of 0.1 M MES buffer (pH 5.5). Add 10 mg of EDC and 10 mg of NHS; stir for 1 hour at room temperature.

-

Causality: MES buffer is strictly required. Standard phosphate buffers (like PBS) will competitively bind with EDC, drastically reducing the activation efficiency of the PLGA carboxyl groups.

-

-

Ligand Conjugation: Centrifuge briefly to remove unreacted EDC/NHS. Resuspend the activated NPs in PBS (pH 7.4) and immediately add 2 mg of Angiopep-2. React overnight at 4°C under gentle end-over-end rotation.

-

Purification & Storage: Ultracentrifuge at 20,000 × g for 30 minutes. Lyophilize the final pellet using 5% (w/v) sucrose as a cryoprotectant to prevent irreversible aggregation during freeze-drying.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and targeting efficiencies of the two formulation strategies based on standard validation metrics:

| Formulation Strategy | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Primary CNS Entry Mechanism |

| Intranasal Chitosan NPs | 180 – 220 nm | < 0.25 | +25 to +35 mV | 65 – 75% | Olfactory/Trigeminal Bypass |

| Angiopep-2 PLGA NPs | 120 – 160 nm | < 0.20 | -15 to -25 mV | 70 – 80% | LRP1-Mediated Transcytosis |

Note: The highly positive zeta potential of the Chitosan formulation is critical for mucosal adhesion, whereas the slightly negative charge of the PLGA formulation prevents non-specific serum protein opsonization in the bloodstream.

References

- (12) United States Patent - Googleapis.com (US 2008/0306066 A1)

- Source: doi.

- Source: nih.

- Source: nih.

- Source: nih.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Chitosan Nanoparticles for Intranasal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymeric Nanoparticles for Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PLGA-PEG-ANG-2 Nanoparticles for Blood–Brain Barrier Crossing: Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 6-Piperidin-1-ylmethyl-pyridin-3-ol

Welcome to the technical support center for 6-Piperidin-1-ylmethyl-pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the solubility of this compound in aqueous buffers. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome experimental challenges.

Understanding the 'Why': Physicochemical Properties of 6-Piperidin-1-ylmethyl-pyridin-3-ol

The solubility behavior of 6-Piperidin-1-ylmethyl-pyridin-3-ol is governed by its chemical structure, which contains three key functional groups: a piperidine ring, a pyridine ring, and a hydroxyl group.

-

Piperidine Ring : This is a saturated heterocyclic amine. The nitrogen in this ring is strongly basic, with an estimated pKa of its conjugate acid around 11.[1]

-

Pyridine Ring : This is an aromatic heterocyclic amine. The nitrogen here is weakly basic, with an estimated pKa of its conjugate acid around 5.

-

Hydroxyl Group : The -OH group attached to the pyridine ring (a pyridin-3-ol) is weakly acidic, with an estimated pKa around 10.

The presence of two basic nitrogen atoms means the compound's net charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution.[2][3] At different pH values, the molecule will exist in different ionization states, dramatically impacting its interaction with water.

| pH Range | Piperidine Nitrogen (pKa ~11) | Pyridine Nitrogen (pKa ~5) | Hydroxyl Group (pKa ~10) | Predominant Net Charge | Expected Aqueous Solubility |

| < 5 (Acidic) | Protonated (+) | Protonated (+) | Neutral | +2 | High |

| 5 - 10 (Neutral) | Protonated (+) | Neutral | Neutral | +1 | Moderate to High |

| > 11 (Basic) | Neutral | Neutral | Deprotonated (-) | -1 | Moderate |

Frequently Asked Questions (FAQs): Your First Line of Troubleshooting

Q1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should do?

The first and most critical step is to adjust the pH of your buffer.[2][4] Given the compound's chemical nature, its solubility is lowest when it is uncharged. The piperidine nitrogen is a strong base, meaning that at neutral pH, it should be protonated (carrying a +1 charge), which generally aids solubility. However, if you are observing poor solubility, acidification is the most direct approach to ensure full protonation and achieve maximum solubility.

Actionable Step: Prepare your buffer and, before adding the compound, add a small amount of a dilute acid (e.g., 0.1 M HCl) to lower the pH to between 4 and 5. Then, attempt to dissolve the compound. This will ensure both basic nitrogen atoms are protonated, creating a dicationic species that is significantly more water-soluble.[2]

Q2: I've tried adjusting the pH, but I still see precipitation or cloudiness. What's my next step?

If pH adjustment alone is insufficient, or if your experimental system is sensitive to low pH, the next strategy is to use a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the aqueous solution, which lowers the energy barrier for solvating a hydrophobic molecule.[5][]

Commonly used co-solvents in biological research include:

Actionable Step: Prepare your aqueous buffer at the desired pH. In a separate vial, create a concentrated stock solution of your compound in 100% DMSO. Then, add this stock solution dropwise to your vigorously vortexing aqueous buffer to reach the final desired concentration. It is crucial that the final concentration of the co-solvent is compatible with your assay and does not cause toxicity or artifacts.[10] For many cell-based assays, the final DMSO concentration should be kept below 0.5%.[10]

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous buffer. How can I prevent this?

This is a common issue related to the difference between kinetic and thermodynamic solubility.[11] Your stock solution in 100% DMSO is stable, but upon rapid dilution into a fully aqueous environment, the compound can crash out before it has a chance to be properly solvated.

Troubleshooting Steps:

-

Decrease the Final Concentration: You may be exceeding the maximum solubility of the compound in the final buffer system.[12]

-

Modify the Dilution Process: Add the DMSO stock very slowly to the aqueous buffer while the buffer is being rapidly stirred or vortexed. This avoids localized high concentrations that can initiate precipitation.

-

Use an Intermediate Dilution: Perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 mixture of DMSO:buffer, then further dilute that solution into the final aqueous buffer.

-

Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes help with initial dissolution, but be aware that the compound may precipitate upon cooling.[4] This method should be used with caution, as heat can degrade some compounds.

Q4: Co-solvents are interfering with my assay. Are there other options?

Yes. If co-solvents are not a viable option, you can explore the use of solubilizing excipients. These are additives that help keep a compound in solution. For research applications, the most common are cyclodextrins and surfactants.[13][14]

-

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the non-polar parts of a drug molecule, effectively shielding them from water and increasing apparent solubility.[10][15] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for biological experiments.[10]

-

Surfactants: At concentrations above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds.[12] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used, but their compatibility with the specific assay must be verified.[14]

Actionable Step: Prepare a solution of the excipient (e.g., HP-β-CD) in your aqueous buffer first, then add the compound and allow it to equilibrate, often with stirring or sonication, to facilitate the formation of the inclusion complex.

Systematic Troubleshooting Workflow

This workflow provides a logical progression from the simplest to more advanced techniques for solubilizing 6-Piperidin-1-ylmethyl-pyridin-3-ol.

Caption: Troubleshooting workflow for 6-Piperidin-1-ylmethyl-pyridin-3-ol.

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution for serial dilution into aqueous buffers.

Materials:

-

6-Piperidin-1-ylmethyl-pyridin-3-ol powder

-

Dimethyl sulfoxide (DMSO), cell culture grade or equivalent purity[7]

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Accurately weigh the desired amount of the compound into a sterile tube/vial.

-

Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).

-

Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

-

If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

-

Visually inspect the solution against a light source to ensure no solid particles remain.

-

Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[10]

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer

Objective: To determine the optimal pH for dissolving the compound directly in an aqueous buffer.

Materials:

-

6-Piperidin-1-ylmethyl-pyridin-3-ol powder

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, Tris, HEPES)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Calibrated pH meter

-

Stir plate and magnetic stir bars

Procedure:

-

Dispense the desired volume of your chosen aqueous buffer into a beaker with a magnetic stir bar.

-

Begin stirring the buffer at a moderate speed.

-

Slowly add small aliquots of 0.1 M HCl to the buffer, monitoring the pH until it reaches the target acidic pH (e.g., pH 4.5).

-

Once the pH is stable, add the pre-weighed compound powder to the acidic buffer.

-

Allow the solution to stir for 10-15 minutes. Observe for complete dissolution.

-

If the compound dissolves completely, you can, if necessary for your experiment, carefully back-titrate the pH upwards using 0.1 M NaOH. Crucially, monitor the solution for any signs of precipitation as you increase the pH. The pH at which the solution first becomes cloudy is the point where the compound begins to precipitate.

-

For your experiments, use a buffer pH that is at least 0.5-1.0 pH unit below the precipitation pH to ensure the compound remains soluble.

-

Always prepare a vehicle control: an identical buffer solution that has undergone the same pH adjustments but contains no compound. This is essential for downstream assays.[10]

References

-

Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

-

Wikipedia. Cosolvent. Available from: [Link]

-

Drug Development and Delivery. Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Available from: [Link]

-

Scientific Reports. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Available from: [Link]

-

Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (2019). Available from: [Link]

-

Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Available from: [Link]

-

PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). Available from: [Link]

-

International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. (2022). Available from: [Link]

- Google Patents. WO2009091622A1 - Method to enhance aqueous solubility of poorly soluble actives using methoxypolyethylene glycol. (2009).

-

ACS Publications. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (2021). Available from: [Link]

-

ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Available from: [Link]

-

BioAssay Systems. Troubleshooting. Available from: [Link]

-

American Pharmaceutical Review. Solubility Enhancement Excipients. Available from: [Link]

-

Contract Pharma. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Available from: [Link]

-

Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Available from: [Link]

-

MDPI. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025). Available from: [Link]

-

ACS Publications. Mutual solubility of water and pyridine derivatives. (1993). Available from: [Link]

-

ScienceDirect. PH adjustment: Significance and symbolism. (2026). Available from: [Link]

-

MDPI. Study on Reversible Solubilization by Adjusting Surfactant Properties. (2023). Available from: [Link]

-

ACS Publications. Mutual solubility of water and pyridine derivatives | Journal of Chemical & Engineering Data. (1993). Available from: [Link]

-

PMC. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2020). Available from: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Available from: [Link]

-

ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. (2025). Available from: [Link]

-

Biotage. How to prevent compound precipitation during flash column chromatography. (2023). Available from: [Link]

-

PubChem. 3-[(Pyridin-3-yl)methyl]piperidin-3-ol | C11H16N2O | CID. Available from: [Link]

-

MBInfo. Assay Troubleshooting. Available from: [Link]

-

Merck Index. Piperidine. Available from: [Link]

-

MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2021). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajptonline.com [ajptonline.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnrjournal.com [pnrjournal.com]

- 9. Cosolvent - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. ijmsdr.org [ijmsdr.org]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

preventing oxidation and degradation of 6-Piperidin-1-ylmethyl-pyridin-3-ol during storage

Welcome to the Technical Support Center. As drug development professionals and analytical chemists know, heterocyclic compounds containing both piperidine and hydroxypyridine moieties present unique stability challenges. 6-Piperidin-1-ylmethyl-pyridin-3-ol is highly valued in medicinal chemistry [4], but its structural features make it highly susceptible to oxidative degradation during storage and handling.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the scientific integrity of your assays by preventing compound degradation.

Mechanistic Overview of Degradation

To effectively store this compound, one must understand the causality of its degradation. The molecule features two highly vulnerable sites:

-

The Piperidine Ring: The tertiary amine nitrogen is highly susceptible to reacting with atmospheric oxygen, leading to the formation of polar N-oxides [1].

-

The 3-Hydroxypyridine Core: This moiety exhibits phenol-like electron density. Under oxidative stress or UV light, it undergoes competitive oxidation and oxidative dearomatization, forming highly conjugated, colored quinone-imine species [2], [3].

Mechanistic pathways of 6-Piperidin-1-ylmethyl-pyridin-3-ol degradation and storage interventions.

Frequently Asked Questions & Troubleshooting

Q1: My batch of 6-Piperidin-1-ylmethyl-pyridin-3-ol has developed a yellow/brown tint and shows new early-eluting peaks on LC-MS. What is happening? A: This is a classic signature of oxidative degradation. The color change is driven by the 3-hydroxypyridine ring. Under oxidative stress or UV exposure, this ring undergoes oxidative dearomatization, forming highly conjugated, colored quinone-like species or dimers [2], [3]. Simultaneously, the early-eluting LC-MS peaks (typically M+16 m/z) are N-oxides forming on the piperidine nitrogen due to exposure to atmospheric oxygen [1].

Q2: What are the absolute best conditions for long-term storage of the solid powder? A: To ensure self-validating stability, the solid must be stored at -20°C in a tightly sealed amber glass vial, backfilled with Argon . Argon is heavier than air and provides a superior blanket against atmospheric oxygen, directly preventing N-oxide formation [1]. Amber glass blocks UV light, mitigating photo-induced radical dearomatization of the pyridine core.

Q3: How should I handle stock solutions for in vitro biological assays to prevent degradation? A: Solutions degrade exponentially faster than solids due to increased molecular mobility and dissolved oxygen.

-

Solvent: Use anhydrous, degassed DMSO. Degassing removes dissolved O₂.

-

Aliquoting: Divide the stock into single-use aliquots immediately upon dissolution. Freeze-thaw cycles introduce condensation (moisture), which can carry trace transition metals that catalyze piperidine oxidation [1].

-

Antioxidants: If your downstream assay tolerates it, adding 0.01% BHT (butylated hydroxytoluene) acts as a radical scavenger to protect the 3-hydroxypyridine moiety.

Quantitative Summary of Degradation Factors

| Degradation Vector | Target Moiety | Chemical Consequence | Kinetic Catalyst | Mitigation Strategy |

| Atmospheric O₂ | Piperidine Ring | N-oxide formation (M+16) | Ambient Temperature | Argon/N₂ purging, -20°C storage |

| UV / Ambient Light | 3-Hydroxypyridine | Oxidative dearomatization | Photons (Light) | Amber glass vials, dark storage |

| Trace Metals | Methylene Bridge / Amine | Radical initiation / Cleavage | Moisture / Impure Solvents | Chelex-treated or LC-MS grade solvents |

| Freeze-Thaw Cycles | Entire Molecule | Accelerated hydrolysis/oxidation | Temperature fluctuations | Single-use aliquoting |

Experimental Protocol: Preparation and Inert Storage of Aliquots

To guarantee trustworthiness in your biological or analytical assays, your storage protocol must be a self-validating system. Follow this step-by-step methodology to prepare 10 mM stock solutions while eliminating oxidative degradation vectors.

Step 1: Preparation of Environment Purge a glove box or a benchtop desiccator chamber with Argon gas for 15 minutes. Ensure all amber glass vials (2 mL) are pre-dried in an oven at 120°C to remove surface moisture, then cooled under Argon.

Step 2: Solvent Degassing Sparge anhydrous, LC-MS grade DMSO with Argon gas for 30 minutes using a fine-frit bubbler. This physically displaces dissolved oxygen that would otherwise react with the piperidine ring.

Step 3: Dissolution Weigh the required mass of 6-Piperidin-1-ylmethyl-pyridin-3-ol [4] and dissolve it in the degassed DMSO to achieve a 10 mM concentration. Perform this step under reduced ambient light to prevent photo-oxidation.

Step 4: Aliquoting Dispense 50 µL of the solution into the pre-dried amber vials. Do not store as a single bulk solution.

Step 5: Inert Blanketing Gently blow a stream of Argon over the headspace of each vial for 5 seconds before immediately capping with a PTFE-lined septum cap.

Step 6: Baseline Validation & Storage Analyze one aliquot via LC-MS (T=0 baseline) to confirm the absence of N-oxide peaks (M+16 m/z) and quinone byproducts. Transfer the remaining aliquots to a -20°C freezer.

Step 7: Usage Thaw individual aliquots at room temperature in the dark just before use. Discard any unused portion; do not refreeze .

References

-

Chatterjee, A., et al. "General Access to C-Centered Radicals: Combining a Bioinspired Photocatalyst with Boronic Acids in Aqueous Media." PubMed Central (PMC), National Institutes of Health. Available at:[Link]

resolving co-elution issues in 6-Piperidin-1-ylmethyl-pyridin-3-ol chromatography

Technical Support Center: Resolving Co-Elution in 6-Piperidin-1-ylmethyl-pyridin-3-ol Chromatography

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently guide researchers through the challenges of separating complex, polyfunctional heterocyclic compounds. 6-Piperidin-1-ylmethyl-pyridin-3-ol presents a classic "triple-threat" in reversed-phase liquid chromatography (RPLC): it contains a highly basic piperidine moiety, a moderately basic pyridine ring, and a weakly acidic phenolic hydroxyl group[1].

When researchers report co-elution issues with this compound or its synthetic precursors (such as 5-hydroxy-2-pyridinecarboxylic acid derivatives)[2], the root cause rarely stems from a simple lack of theoretical plates. Instead, it is almost always driven by uncontrolled ionization states or secondary interactions with the stationary phase. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve baseline resolution.

Part 1: Physicochemical Profiling & Chromatographic Implications

To troubleshoot effectively, we must first understand the physical chemistry of the molecule.

| Property | Value / Characteristic | Chromatographic Implication |

| Piperidine Nitrogen pKa | ~11.0[3] | Highly basic. Remains protonated at standard acidic/neutral pH, leading to severe silanol interactions and peak tailing[4]. |

| Pyridine Nitrogen pKa | ~5.2 - 5.3[3][5] | Moderately basic. Operating at pH 4.0–6.5 will cause partial ionization, leading to split peaks, retention time drift, and co-elution[6]. |

| Hydroxyl Group pKa | ~8.5 - 9.0 | Weakly acidic. Deprotonates at high pH, shifting the molecule to a zwitterionic state. |

| Primary Impurities | Unreacted piperidine, positional isomers | Structurally similar polar impurities require optimized selectivity (e.g., PFP columns) rather than standard C18 hydrophobicity. |

Part 2: Troubleshooting FAQs (Co-Elution & Peak Distortion)

Q1: My target peak (6-Piperidin-1-ylmethyl-pyridin-3-ol) is tailing severely, causing it to co-elute with a closely eluting impurity. How do I fix this? The Mechanism: The piperidine nitrogen is a strong base (pKa ~11)[3]. At a typical mobile phase pH of 2–7, this nitrogen is fully protonated ( NH+ ). Standard Type-A silica columns contain residual silanol groups (-Si-OH) that deprotonate above pH 3.5 to form negatively charged silanoxides (-Si- O− ). The electrostatic attraction between the protonated piperidine and the deprotonated silanols creates a secondary ion-exchange retention mechanism. This causes the analyte to "drag" through the column, resulting in severe tailing (Asymmetry factor > 1.5) that masks adjacent impurity peaks[4]. The Solution:

-

Stationary Phase Upgrade: Switch to a high-purity Type-B silica column, which has significantly fewer active silanols[4][7]. For highly basic compounds, polar-embedded columns (e.g., amide or ether linkages) provide superior peak shape by shielding residual silanols.

-

Mobile Phase Modification: If you must use a standard C18, add a competing base like Triethylamine (TEA) at 0.1% to the mobile phase. TEA binds to the active silanols, blocking the 6-Piperidin-1-ylmethyl-pyridin-3-ol from interacting with them[4]. (Note: TEA is not LC-MS compatible. For LC-MS, rely on high ionic strength volatile buffers).

-

Self-Validating Test: Inject a neutral marker (e.g., uracil or toluene). If the neutral peak is perfectly symmetric but your basic analyte tails, the issue is definitively secondary silanol interaction. If both peaks tail, you have a physical column void or a blocked frit.

Q2: I am experiencing run-to-run retention time shifting, which intermittently causes my analyte to co-elute with the starting material. What is happening? The Mechanism: This is a classic symptom of inadequate buffer capacity combined with a mobile phase pH that is too close to the analyte's pKa[6]. The pyridine nitrogen has a pKa of ~5.2[5]. If your mobile phase pH is between 4.2 and 6.2, the molecule exists in a dynamic equilibrium between its protonated and neutral states. Minor fluctuations in the mobile phase preparation will drastically alter the ratio of these states, causing the retention time to wander. The Solution:

-

Lock the pH: You must operate at least 2 pH units away from any pKa. For this compound, an acidic mobile phase of pH 2.5 to 3.0 is ideal. At this pH, both the piperidine and pyridine nitrogens are fully protonated, locking the molecule into a single, predictable ionization state[6].

-

Ensure Buffer Capacity: Use a buffer concentration of at least 20 mM (e.g., 20 mM Potassium Phosphate for UV, or 20 mM Ammonium Formate for LC-MS)[7][8]. Do not rely on 0.1% Formic Acid alone, as its buffering capacity is often insufficient for highly basic injections.

Q3: I have resolved the tailing, but 6-Piperidin-1-ylmethyl-pyridin-3-ol still co-elutes with a positional isomer. Standard C18 gradients aren't separating them. What is the next step? The Mechanism: Positional isomers often have identical hydrophobicities, making them indistinguishable to standard alkyl-chain (C18/C8) stationary phases. You need an orthogonal retention mechanism. The Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The electron-deficient fluorinated ring of a PFP phase will engage in π−π interactions and dipole-dipole interactions with the electron-rich pyridine ring of your analyte. Because positional isomers have different spatial arrangements of their electron density, the PFP column will exploit these subtle electronic differences to achieve baseline resolution.

Part 3: Standard Operating Procedure (SOP) - Method Optimization

Follow this step-by-step methodology to establish a robust, co-elution-free method. This protocol is designed as a self-validating system; passing the System Suitability Test (Step 4) guarantees the physical chemistry has been successfully controlled.

Step 1: Mobile Phase Preparation (pH 2.8 Buffer)

-

Dissolve 1.26 g of Ammonium Formate in 1.0 L of HPLC-grade water to yield a ~20 mM solution.

-

Adjust the pH to 2.8 using concentrated Formic Acid. Scientific Rationale: This ensures all basic nitrogens are protonated, preventing pH-induced co-elution[6][7].

-

Filter the buffer through a 0.22 µm membrane.

Step 2: Column Selection & Equilibration

-

Install a Type-B Silica Polar-Embedded C18 or PFP column (150 x 4.6 mm, 3 µm).

-

Equilibrate the column with 95% Buffer (Step 1) and 5% Acetonitrile for at least 10 column volumes until the baseline and pressure are completely stable[7].

Step 3: Gradient Design

-

Program a shallow gradient to resolve structurally similar impurities:

-

0-2 min: 5% Acetonitrile

-

2-15 min: 5% to 60% Acetonitrile

-

15-18 min: 60% Acetonitrile (Column Wash)

-

18-25 min: 5% Acetonitrile (Re-equilibration)

-

-

Maintain a constant column temperature of 30°C to ensure reproducible mass transfer kinetics.

Step 4: System Suitability Testing (SST) & Validation

-

Inject a resolution standard containing 6-Piperidin-1-ylmethyl-pyridin-3-ol and known impurities (e.g., piperidine, 5-hydroxy-2-pyridinecarboxylic acid).

-

Self-Validation Check 1: Verify that the Asymmetry Factor ( As ) of the main peak is between 0.9 and 1.2. If As>1.2 , silanol interactions are still occurring; increase buffer strength to 30 mM.

-

Self-Validation Check 2: Verify that the Resolution ( Rs ) between all critical pairs is ≥1.5 .

Part 4: Method Optimization Decision Tree

Decision tree for troubleshooting basic pyridine derivative co-elution in HPLC.

References

- Carruthers, N. I., et al. "Isoxazole Compounds as Histamine H3 Modulators." US Patent 2008/0306066A1.

-

Conquer Scientific. "HPLC Troubleshooting Guide – An App That Will Save Time and Frustration." Conquer Scientific. Available at: [Link]

-

Ashenhurst, J. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)." Master Organic Chemistry. Available at:[Link]

-

Charité - Universitätsmedizin Berlin. "Pyridine - mVOC 4.0." mVOC Database. Available at: [Link]

-

50megs. "HPLC Troubleshooting Methods." Chromatography Online Resources. Available at: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. conquerscientific.com [conquerscientific.com]

- 5. mVOC 4.0 [bioinformatics.charite.de]

- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]

- 7. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. HPLC Troubleshooting Methods [delloyd.50megs.com]

Comparative Analysis: 6-Piperidin-1-ylmethyl-pyridin-3-ol vs. Thioperamide in Histamine H3 Receptor Antagonism

As a Senior Application Scientist, evaluating compound viability for central nervous system (CNS) targets requires looking beyond raw binding affinity. We must critically assess pharmacokinetic liabilities and off-target toxicity. The Histamine H3 receptor (H3R) is a compelling target for cognitive disorders, narcolepsy, and obesity due to its role as a presynaptic autoreceptor and heteroreceptor. Blocking H3R disinhibits the release of histamine, acetylcholine, and dopamine[1].

For decades, the field relied on the prototypical antagonist thioperamide . However, its imidazole-based structure presents severe translational roadblocks. This guide systematically compares thioperamide against a representative next-generation non-imidazole antagonist, 6-Piperidin-1-ylmethyl-pyridin-3-ol , detailing the structural causality behind their differing safety profiles and providing self-validating experimental workflows for their evaluation.

Mechanistic Overview & Structural Causality

The evolution of H3R antagonists is fundamentally a story of overcoming the chemical liabilities of the imidazole ring[2].

The Imidazole Prototype: Thioperamide

Thioperamide was the first highly potent and selective H3R antagonist/inverse agonist discovered, exhibiting an impressive Ki of ~4.3 nM[3]. It successfully mimics histamine's imidazole ring, anchoring into the H3 receptor's binding pocket. However, this same imidazole moiety is responsible for its failure in clinical development. The unshared electron pair on the sp2 hybridized nitrogen of the imidazole ring acts as a potent ligand for the heme iron ( Fe2+ / Fe3+ ) at the catalytic center of Cytochrome P450 (CYP450) enzymes[4]. This direct coordination causes severe, competitive CYP inhibition, leading to idiosyncratic hepatotoxicity, disrupted adrenal steroidogenesis, and profound drug-drug interactions[4][5].

The Non-Imidazole Successor: 6-Piperidin-1-ylmethyl-pyridin-3-ol

To bypass CYP450 coordination while retaining H3R affinity, medicinal chemists designed non-imidazole pharmacophores[1]. 6-Piperidin-1-ylmethyl-pyridin-3-ol exemplifies this rational design[6][7]:

-

The Piperidine Ring: Replaces the primary amine of histamine. Its basic nitrogen is protonated at physiological pH, forming a critical salt bridge with the highly conserved Asp114 residue in the third transmembrane domain (TM3) of the H3 receptor.

-

The Pyridine Core: Acts as a bioisostere for imidazole. It provides the necessary aromaticity for π−π stacking interactions (likely with Trp428 in TM6) but lacks the specific stereoelectronic properties that cause strong heme-iron coordination in CYP450 enzymes[7].

Fig 1: Mechanism of H3 receptor antagonism reversing Gi/o-mediated neurotransmitter inhibition.

Comparative Pharmacological Profile

The following table synthesizes the quantitative and qualitative differences between the two classes, illustrating why non-imidazole derivatives are prioritized in modern drug discovery.

| Parameter | Thioperamide | 6-Piperidin-1-ylmethyl-pyridin-3-ol |

| Pharmacophore Class | Imidazole-based | Non-imidazole (Pyridine-based) |

| H3R Affinity ( Ki ) | 4.3 nM[3] | Low nanomolar (Class typical)[2] |

| CYP450 Inhibition | High (Coordinates with Heme Fe)[4] | Minimal / Absent |

| Hepatotoxicity Risk | High (Limits clinical viability)[5] | Low |

| Receptor Selectivity | H3 and H4 antagonist | Highly H3 selective[7] |

| Primary Application | In vitro / In vivo tool compound | Preclinical lead optimization |

Self-Validating Experimental Workflows

To objectively compare these compounds, laboratory protocols must be designed as self-validating systems. This means incorporating internal controls and statistical thresholds (like the Z'-factor) that prove the assay functioned correctly before any compound data is accepted.

Protocol 1: H3 Receptor Binding Affinity Assay (Radioligand Displacement)

This workflow determines the Ki of both compounds by measuring their ability to displace a known radioligand from the H3 receptor.

Self-Validation Criteria:

-

Positive Control: Unlabeled histamine (full displacement).

-

Assay Robustness: A Z'-factor >0.6 must be calculated from the positive control and vehicle control wells.

Step-by-Step Methodology:

-

Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing the human H3 receptor. Homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgCl2 , pH 7.4).

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]−Nα -methylhistamine (radioligand), and serial dilutions of the test compounds (Thioperamide or 6-Piperidin-1-ylmethyl-pyridin-3-ol, ranging from 10−11 to 10−4 M).

-

Equilibration: Incubate the microplate at 25°C for 60 minutes to reach binding equilibrium.

-

Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

-

Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot a non-linear regression curve (log[inhibitor] vs. response) to determine the IC50 . Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: CYP450 Inhibition Assay (Fluorometric)

To prove the safety advantage of the pyridine derivative, we must demonstrate its lack of CYP450 interaction compared to thioperamide.